pKa Shift Versus Hydantoin Alters Physiological Ionization
3-Hydroxyimidazolidine-2,4-dione has a predicted pKa of 7.43 ± 0.70, which is approximately 1.6 log units lower than the pKa of unsubstituted hydantoin (imidazolidine-2,4-dione, reported pKa 9.0–9.1) . This difference arises from the electron-withdrawing effect of the N-OH group, which stabilizes the conjugate base. At pH 7.4, the target compound is approximately 50% ionized, whereas hydantoin remains >97% unionized. This has direct consequences for aqueous solubility, logD, plasma protein binding, and passive membrane permeability in ADME assays [1].
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 7.43 ± 0.70 (predicted) |
| Comparator Or Baseline | Hydantoin (imidazolidine-2,4-dione): pKa = 9.0–9.1 |
| Quantified Difference | ΔpKa ≈ 1.6 log units (corresponding to ~40-fold difference in Ka) |
| Conditions | Predicted values (ChemicalBook); hydantoin pKa from literature consensus |
Why This Matters
A pKa within 1 unit of physiological pH dictates that 3-hydroxyimidazolidine-2,4-dione will exhibit pH-dependent solubility and ionization that differs fundamentally from hydantoin, making it a more relevant scaffold for lead-like property optimization.
- [1] Manallack, D. T. The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 2007, 1, 25–38. (Contextual reference for pKa–ADME relationship). View Source
